molecular formula C16H18N6 B14976869 1-methyl-N~4~-(2-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-methyl-N~4~-(2-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14976869
M. Wt: 294.35 g/mol
InChI Key: JNHOOEAINVEOQM-UHFFFAOYSA-N
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Description

1-METHYL-N4-(2-METHYLPHENYL)-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N4-(2-METHYLPHENYL)-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the methyl, 2-methylphenyl, and prop-2-en-1-yl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N4-(2-METHYLPHENYL)-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

1-METHYL-N4-(2-METHYLPHENYL)-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-METHYL-N4-(2-METHYLPHENYL)-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-N4-(2-METHYLPHENYL)-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives.

    1-METHYL-N4-(2-METHYLPHENYL)-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE: is compared with compounds such as 1-METHYL-N4-(2-METHYLPHENYL)-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE.

Uniqueness

The uniqueness of 1-METHYL-N4-(2-METHYLPHENYL)-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

1-methyl-4-N-(2-methylphenyl)-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H18N6/c1-4-9-17-16-20-14(12-10-18-22(3)15(12)21-16)19-13-8-6-5-7-11(13)2/h4-8,10H,1,9H2,2-3H3,(H2,17,19,20,21)

InChI Key

JNHOOEAINVEOQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC=C)C

Origin of Product

United States

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